2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one
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Overview
Description
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one is a synthetic compound belonging to the class of cathinones Cathinones are a group of compounds structurally related to amphetamines and are known for their stimulant effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents onto the aromatic ring.
Scientific Research Applications
2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and stimulation of the central nervous system.
Comparison with Similar Compounds
4-Fluoro-3-methyl-α-pyrrolidinopropiophenone (4F-3Me-α-PVP): Another cathinone derivative with similar stimulant effects.
N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone): A structurally related compound with similar pharmacological properties.
Uniqueness: 2-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and chemical reactivity. The presence of the fluoro and methyl groups on the aromatic ring can affect its interaction with biological targets and its overall potency.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-amino-1-(4-fluoro-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H12FNO/c1-6-5-8(3-4-9(6)11)10(13)7(2)12/h3-5,7H,12H2,1-2H3 |
InChI Key |
JSIAOJOUNCDOHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(C)N)F |
Origin of Product |
United States |
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